molecular formula C7H17N B12048801 (2S)-5-methylhexan-2-amine

(2S)-5-methylhexan-2-amine

Cat. No.: B12048801
M. Wt: 115.22 g/mol
InChI Key: IZCBXLKODYZSDJ-ZETCQYMHSA-N
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Description

(2S)-5-methylhexan-2-amine is an organic compound with the molecular formula C7H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-methylhexan-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexan-2-one.

    Reductive Amination: The key step involves the reductive amination of 5-methylhexan-2-one using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification methods are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-methylhexan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-5-methylhexan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-5-methylhexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5-methylhexan-2-amine: The enantiomer of (2S)-5-methylhexan-2-amine, with similar chemical properties but different biological activity due to its chiral nature.

    Hexan-2-amine: A structurally similar compound without the methyl group at the 5-position.

    5-methylhexan-1-amine: A positional isomer with the amine group at the 1-position instead of the 2-position.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

(2S)-5-methylhexan-2-amine

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1

InChI Key

IZCBXLKODYZSDJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CCC(C)C)N

Canonical SMILES

CC(C)CCC(C)N

Origin of Product

United States

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